molecular formula C7H8N4O B13111912 3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol

3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol

Cat. No.: B13111912
M. Wt: 164.16 g/mol
InChI Key: CIRRIEOABGRXMW-UHFFFAOYSA-N
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Description

3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,8-dimethyl-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3,8-dimethyl-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O/c1-4-3-8-7(12)11-5(2)9-10-6(4)11/h3H,1-2H3,(H,8,12)

InChI Key

CIRRIEOABGRXMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)N2C1=NN=C2C

Origin of Product

United States

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